[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid
Overview
Description
2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid, commonly referred to as HPTA, is an organic compound with a wide range of applications in scientific research. HPTA is a versatile compound that has been used in a variety of research applications, such as the synthesis of pharmaceuticals, the development of new drugs, and the study of biochemical and physiological processes.
Scientific Research Applications
Antibacterial Activity
2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl-acetic acid derivatives have been extensively studied for their antibacterial properties. For instance, a study by (Pemawat, Dangi, & Talesara, 2010) explored the synthesis and antibacterial activity of fused ring systems containing this compound, finding moderate to weaker antibacterial activity. Similarly, (Trotsko et al., 2018) synthesized new derivatives showing general antibacterial activity, particularly against Gram-positive bacterial strains. (Dawood & Abu-Deif, 2013) also reported high antibacterial and antifungal activities for similar compounds.
Antimicrobial Properties
Compounds derived from 2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl-acetic acid have shown promising antimicrobial properties. For example, (Krátký, Vinšová, & Stolaříková, 2017) synthesized derivatives with significant antimicrobial effects against bacteria, mycobacteria, and fungi.
Aldose Reductase Inhibitory Action
A study by (Kučerová-Chlupáčová et al., 2020) investigated the aldose reductase inhibitory action of these compounds, finding potent inhibitors of the enzyme with potential implications for diabetes treatment.
Antidegenerative Activity
Research by (Panico et al., 2012) and (Panico et al., 2013) evaluated the antidegenerative effects on human chondrocyte cultures, finding that these derivatives could block cartilage destruction in osteoarthritis.
Analgesic and Anti-Inflammatory Activity
Research by (Deep et al., 2012) on N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives, which include the 2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl-acetic acid moiety, reported analgesic and anti-inflammatory properties.
properties
IUPAC Name |
2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-7-3-1-6(2-4-7)12-11-13-10(17)8(18-11)5-9(15)16/h1-4,8,14H,5H2,(H,15,16)(H,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJQZHHQJXYOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2NC(=O)C(S2)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24789443 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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